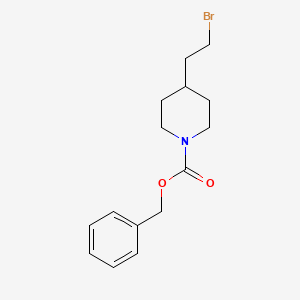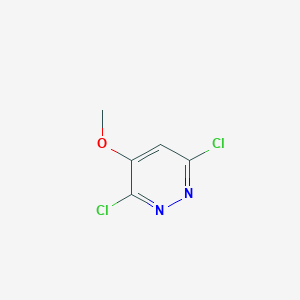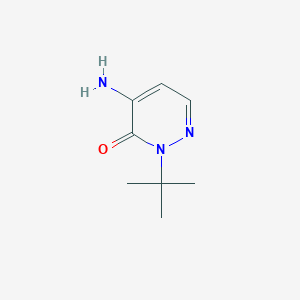
Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further connected to a bromoethyl group . The empirical formula is C13H16BrNO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.5590 (lit.) and a density of 1.374 g/mL at 25 °C (lit.) .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
- Study on Nucleophilic Substitution : The research conducted by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution of the nitro-group, which is a fundamental chemical reaction that can have implications for understanding and utilizing Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate in synthetic chemistry. While the study does not directly mention the compound, the mechanisms discussed are relevant for compounds undergoing similar reactions (Pietra & Vitali, 1972).
Metal Interaction with Biologically Important Ligands
- Metal Influence on Ligands : Lewandowski et al. (2005) review the impact of metals on the electronic systems of biologically important molecules, which could provide insights into how this compound might interact with metals, affecting its properties and potential applications in biochemistry or material science (Lewandowski, Kalinowska, & Lewandowska, 2005).
Antineoplastic Agent Discovery and Investigation
- Potential Antineoplastic Agents : Hossain et al. (2020) discuss the discovery and investigation of certain piperidine derivatives as potential antineoplastic agents. This research could provide a framework for investigating this compound's potential efficacy and mechanism of action in cancer treatment, given its structural similarities to the compounds studied (Hossain, Enci, Dimmock, & Das, 2020).
Catalysis and Organic Synthesis
- Catalysis for C-N Bond Forming Reactions : Kantam et al. (2013) cover recent developments in recyclable copper catalyst systems for C-N bond forming reactions, highlighting the versatility of similar compounds in catalysis and synthesis. This area could explore the role of this compound in facilitating or undergoing such reactions, thus contributing to its applicative research potential (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Supramolecular Chemistry Applications
- Supramolecular Building Blocks : Cantekin, de Greef, and Palmans (2012) discuss benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. While this compound is not a BTA, understanding its potential as a building block in supramolecular assemblies or its interactions with such compounds could be valuable (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Properties
IUPAC Name |
benzyl 4-(2-bromoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTTXMHWNBHMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453616 |
Source


|
| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566905-89-3 |
Source


|
| Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)






